2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile

Description

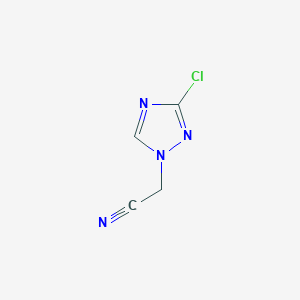

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4/c5-4-7-3-9(8-4)2-1-6/h3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGUHXSRLHFDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263486 | |

| Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322604-41-0 | |

| Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322604-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetonitrile in the presence of a base. One common method is as follows:

Starting Materials: 3-chloro-1H-1,2,4-triazole and acetonitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

Procedure: The 3-chloro-1H-1,2,4-triazole is dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acetonitrile is then added to the solution, followed by the base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.

Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazole derivatives.

Oxidation: Formation of triazole oxides or other oxidized products.

Reduction: Formation of triazole amines or other reduced derivatives.

Scientific Research Applications

Pharmaceuticals

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Antifungal Agents : The compound has been studied for its potential to inhibit fungal growth by targeting specific enzymes involved in fungal metabolism. For instance, it may act as an inhibitor of lanosterol demethylase, a key enzyme in ergosterol biosynthesis.

- Antibacterial Agents : Research indicates that triazole derivatives can exhibit antibacterial properties against a range of bacterial pathogens. The presence of the chlorine atom may enhance its effectiveness.

- Anticancer Agents : Some studies have explored the use of triazole derivatives in cancer treatment due to their ability to interfere with cancer cell proliferation pathways.

Agriculture

In agricultural applications, this compound is being investigated for its role in developing agrochemicals:

- Fungicides : The compound has shown promise as a fungicide, particularly against plant pathogens. Its mechanism may involve disrupting the metabolic processes of fungi.

- Herbicides : There is ongoing research into its potential as an herbicide, targeting specific plant growth regulators to inhibit weed growth.

Materials Science

The unique properties of this compound make it valuable in materials science:

- Polymer Synthesis : It can be used as a building block for synthesizing advanced polymers with tailored properties for specific applications.

- Nanomaterials : The compound's reactivity allows for the development of nanomaterials with unique optical or electronic properties.

Biological Research

In biological research contexts, this compound serves as a valuable tool for studying various biochemical pathways:

- Enzyme Inhibitors : It is utilized to investigate the inhibition of enzymes related to metabolic pathways in organisms.

- Receptor Modulators : Research has indicated that it may modulate receptor activities, providing insights into signal transduction mechanisms.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Pharmaceuticals | Antifungal | Inhibition of ergosterol biosynthesis |

| Antibacterial | Targeting bacterial metabolic pathways | |

| Anticancer | Interference with cancer cell proliferation | |

| Agriculture | Fungicides | Disruption of fungal metabolic processes |

| Herbicides | Inhibition of weed growth regulators | |

| Materials Science | Polymer synthesis | Building block for advanced materials |

| Nanomaterials | Development of unique optical/electronic properties | |

| Biological Research | Enzyme inhibitors | Study of metabolic pathways |

| Receptor modulators | Insights into signal transduction |

Case Study Example

A notable case study published in the Journal of Medicinal Chemistry demonstrated the synthesis and biological evaluation of several triazole derivatives including this compound. The study found that these compounds exhibited significant antifungal activity against Candida albicans, with IC50 values comparable to existing antifungal agents. This highlights the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application:

Pharmaceuticals: The compound may act as an enzyme inhibitor or receptor modulator, interfering with biological pathways to exert its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the death of pathogenic organisms.

Agriculture: As a fungicide or herbicide, the compound may disrupt the metabolic processes of target organisms, leading to their elimination.

Comparison with Similar Compounds

Cytotoxic Activity

- Target Compound : Derivatives like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) exhibit IC₅₀ values of <1 µM against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming etoposide in some cases .

- Methoxy-Substituted Analogs : 2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile shows moderate activity (IC₅₀ ~10–50 µM), suggesting chloro substitution enhances potency .

Antifungal Potential

- Target Derivatives : Triazole-acetonitrile hybrids demonstrate fungicidal activity against Candida spp. (MIC ~0.001 µg/mL) when combined with imidazole moieties .

- Non-Chlorinated Analogs: 2-(1H-1,2,4-Triazol-1-yl)acetonitrile lacks significant antifungal activity, highlighting the critical role of the chloro group .

Biological Activity

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile (CAS Number: 1322604-41-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring in its structure is known for conferring various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C4H3ClN4

- Molecular Weight : 142.55 g/mol

- Structure : The compound features a triazole ring substituted with a chloro group and an acetonitrile moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro evaluations demonstrated that this compound exhibits significant inhibitory effects against several strains of bacteria, particularly those associated with hospital-acquired infections.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to ciprofloxacin (MIC = 6 µg/mL) |

| Klebsiella pneumoniae | 16 | Less active than gentamycin (MIC = 4 µg/mL) |

| Escherichia coli | 32 | Similar to other triazole derivatives |

The compound was found to be particularly effective against the ESKAPE pathogens, a group of six bacteria known for their antibiotic resistance. These findings suggest that the triazole moiety plays a crucial role in enhancing the antibacterial properties of the compound .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate inhibition |

| MCF-7 (breast cancer) | 10 | Significant inhibition |

| A549 (lung cancer) | 20 | Moderate inhibition |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Case Studies

Several case studies have documented the effectiveness of this compound in both laboratory settings and preliminary clinical evaluations:

- Study on Antimicrobial Resistance : A study published in MDPI evaluated the efficacy of various triazole derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound showed promising activity against multidrug-resistant strains .

- Cancer Cell Line Evaluation : In a comprehensive study assessing multiple triazole derivatives for anticancer activity, it was found that this compound exhibited significant cytotoxic effects on breast and cervical cancer cells at low micromolar concentrations .

Q & A

Q. What ecotoxicological considerations arise from lab-scale use of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.